molecular formula C16H13Cl2N3O3S B277275 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide

2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide

Cat. No. B277275
M. Wt: 398.3 g/mol
InChI Key: OLTLTQBFWLFOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide, also known as DBIBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism Of Action

2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins that cause inflammation. 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide has been found to exhibit a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide has also been found to reduce inflammation by inhibiting the production of prostaglandins. In addition, 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide has been found to exhibit antibacterial properties by inhibiting the growth of certain bacterial strains.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide is its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development. However, one of the limitations of 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide is its toxicity profile. It has been found to exhibit toxic effects on certain cell types, which may limit its potential use in clinical settings.

Future Directions

There are several future directions for research on 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide. One area of research is the development of more potent and selective inhibitors of COX-2 and HDACs. Another area of research is the investigation of the potential use of 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide in combination with other drugs for the treatment of cancer and other diseases. Finally, further research is needed to better understand the toxicity profile of 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide and its potential use in clinical settings.

Synthesis Methods

The synthesis of 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide involves the reaction between 2,4-dichlorobenzoyl chloride and 3-amino-1,2-benzothiazole-1,1-dioxide in the presence of triethylamine. The resulting compound is then treated with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide to form 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide.

Scientific Research Applications

2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide has been extensively researched for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide has also been studied for its potential use as a diagnostic tool in the detection of cancer cells.

properties

Product Name

2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide

Molecular Formula

C16H13Cl2N3O3S

Molecular Weight

398.3 g/mol

IUPAC Name

2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide

InChI

InChI=1S/C16H13Cl2N3O3S/c17-10-5-6-11(13(18)9-10)16(22)20-8-7-19-15-12-3-1-2-4-14(12)25(23,24)21-15/h1-6,9H,7-8H2,(H,19,21)(H,20,22)

InChI Key

OLTLTQBFWLFOKI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCNC(=O)C3=C(C=C(C=C3)Cl)Cl

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCNC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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